molecular formula C12H9N3O2S B5838218 2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 106636-47-9

2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B5838218
CAS No.: 106636-47-9
M. Wt: 259.29 g/mol
InChI Key: TVNZIVGSNZNQOJ-UHFFFAOYSA-N
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Description

2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole is a useful research compound. Its molecular formula is C12H9N3O2S and its molecular weight is 259.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.04154771 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-8-6-14-7-11(13-12(14)18-8)9-2-4-10(5-3-9)15(16)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNZIVGSNZNQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357794
Record name Imidazo[2,1-b]thiazole, 2-methyl-6-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106636-47-9
Record name Imidazo[2,1-b]thiazole, 2-methyl-6-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various scientific studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H8N4O2S
  • CAS Number : 314311

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including anticancer, antimicrobial, and antiviral applications.

Anticancer Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro studies have shown that compounds within this class can inhibit the proliferation of cancer cells such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte leukemia), with IC50 values in the submicromolar range. Specific derivatives have demonstrated IC50 values as low as 1.2 nM against certain cancer targets .
CompoundCell LineIC50 (µM)
This compoundHeLa<0.001
Other derivativesCEM0.86

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising results in antimicrobial assays:

  • Antibacterial Activity : Compounds similar to this compound have been evaluated against bacterial strains with favorable outcomes. For example, derivatives have been noted for their effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) in the range of 3.125 µg/mL .
CompoundBacterial StrainMIC (µg/mL)
This compoundM. tuberculosis3.125

The biological activity of this compound is attributed to its interaction with molecular targets involved in cell proliferation and survival:

  • DNA Interaction : The compound may bind to DNA or proteins involved in cell division processes.
  • Reactive Oxygen Species (ROS) : The nitrophenyl group can participate in redox reactions leading to the generation of ROS, which can induce cellular damage and apoptosis in cancer cells .

Case Studies

Several studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives:

  • Study on Anticancer Properties : A series of derivatives were synthesized and tested for their cytotoxic effects on a panel of cancer cell lines. The study concluded that structural modifications significantly influenced their biological activity .
  • Antimycobacterial Evaluation : A recent investigation into the antimicrobial properties revealed that specific derivatives exhibited potent antitubercular activity while maintaining low toxicity against normal cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. The compound 2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole has been evaluated for its cytotoxic effects against pancreatic cancer cells, including gemcitabine-resistant strains.

  • Case Study : A study published in the European Journal of Medicinal Chemistry reported that several imidazo[2,1-b][1,3]thiazole derivatives were screened against a panel of 60 human cancer cell lines. The results showed that compounds containing the imidazo[2,1-b][1,3]thiazole scaffold displayed IC50 values ranging from 2.2 mM to 3.9 mM against gemcitabine-resistant Panc-1R cells .
CompoundIC50 (mM)Cell Type
12b2.2Panc-1R (gemcitabine-resistant)
13g3.9Panc-1R (gemcitabine-resistant)

Antitubercular Activity

The compound has also shown promising results in the fight against tuberculosis (TB). Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole possess significant antitubercular properties.

  • Case Study : A study evaluated the antitubercular activity of various imidazo[2,1-b][1,3]thiazole derivatives against Mycobacterium tuberculosis. The derivative IT10 exhibited an IC50 of 2.32 μM against the bacterium while showing no acute toxicity towards lung fibroblast cells .
CompoundIC50 (μM)Target Organism
IT102.32Mycobacterium tuberculosis

Antiviral Properties

In addition to anticancer and antitubercular activities, imidazo[2,1-b][1,3]thiazole derivatives have been studied for their antiviral effects.

  • Case Study : Research highlighted the synthesis of novel acyl-hydrazone derivatives of imidazo[2,1-b][1,3]thiazole which were evaluated for antiviral activity. Some compounds demonstrated effectiveness against Feline coronavirus and Coxsackie B4 virus .
CompoundVirus TargetActivity
5aFeline coronavirusEffective
6dCoxsackie B4 virusEffective

Other Pharmacological Activities

The imidazo[2,1-b][1,3]thiazole scaffold is associated with a range of other biological activities including antibacterial and anti-inflammatory effects.

  • General Findings : Imidazo[2,1-b][1,3]thiazoles have been reported to possess activities such as analgesic, anti-inflammatory, and even herbicidal properties . This versatility makes them valuable candidates for further drug development.

Chemical Reactions Analysis

Functional Group Transformations

The nitro group and methyl substituent enable targeted modifications:

Reduction of the Nitro Group

  • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling further coupling reactions .

  • Example: Reduction of 2-methyl-6-(4-nitrophenyl)imidazo[2,1-b] thiazole yields 2-methyl-6-(4-aminophenyl)imidazo[2,1-b] thiazole, a precursor for bioactive derivatives .

Nucleophilic Substitution

  • The methyl group at position 2 participates in alkylation or halogenation reactions under basic conditions .

Spectral Characterization Data

Representative compound : 1-((2-methyl-6-(4-nitrophenyl)imidazo[2,1-b] thiazol-5-yl)methylene)-2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazine :

  • FT-IR (cm⁻¹) : 3428 (NH), 1639 (C=N), 1520 (NO₂).

  • ¹H NMR (DMSO-d₆) : δ 12.09 (s, NH), 8.10–8.32 (m, Ar-H), 5.91 (s, =CH).

  • MS (ESI) : m/z 586.09 [M⁺].

Biological Activity-Driven Modifications

  • Antitubercular derivatives : Introduction of electron-withdrawing groups (e.g., nitro, chloro) at the para position enhances activity (MIC: 1.6–6.25 µg/mL) .

  • Anticancer agents : Coupling with thiazole-hydrazine motifs induces G₂/M cell-cycle arrest (e.g., 76.94% arrest in MIAPaCa-2 cells) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductBiological Activity (MIC/IC₅₀)
Vilsmeier formylationPOCl₃, DMF, 0–5°C5-Carbaldehyde derivativesAntitubercular (1.6 µg/mL)
Thiosemicarbazide coupling[bmim]Br, ethanol, 80°CThiazole-hydrazine hybridsAnticancer (IC₅₀: 2.32 µM)
Catalytic hydrogenationH₂, Pd-C, MeOH4-Aminophenyl derivativesAntimicrobial precursor

Q & A

Q. What synthetic strategies are optimal for preparing 2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole, and how can yield and purity be improved?

Methodological Answer:

  • Core Synthesis : Cyclocondensation of imidazolidin-2-thione with α-bromoacetophenones in ethanol under reflux (4 hours) yields hydrobromide salts. Subsequent neutralization with NaHCO₃ in acetone achieves final products with 69–86% yields .
  • Optimization Tips :
    • Solvent Choice : Ethanol promotes annelation; acetone aids in neutralization without side reactions.
    • Catalysis : Polystyrene-supported Pd(II) complexes enable efficient Sonogashira coupling for functionalized derivatives .
    • Purification : Recrystallization from ethanol/water mixtures enhances purity.

Q. How can structural characterization of this compound be systematically performed?

Methodological Answer:

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., nitrophenyl at C6, methyl at C2).
  • X-ray Diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., weak C–H···O bonds observed in analogs) .
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]+^+ peaks).

Q. What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Mycobacterium tuberculosis or fungal strains (e.g., Candida albicans) .
  • Anticancer Screening : MTT assays on leukemia (e.g., K562) or colon cancer (e.g., HCT-116) cell lines .
  • Computational Pre-screening : Molecular docking against targets like pantothenate synthetase (Mycobacterial) or RSK2 kinase .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced antitumor activity?

Methodological Answer:

  • Key Substituents : The 4-nitrophenyl group at C6 is critical for RSK2 kinase inhibition (IC50_{50} < 1 µM in compound 11) . Methyl at C2 improves metabolic stability.
  • Analog Testing : Synthesize derivatives with halogens (F, Cl, Br) at C7 and compare cytotoxicity across six cancer cell lines .
  • Computational SAR : Density Functional Theory (DFT) calculates electronic effects (e.g., nitro group’s electron-withdrawing nature enhances target binding) .

Q. How to resolve contradictions between cytostatic and cytotoxic effects in cellular assays?

Methodological Answer:

  • Dose-Response Curves : Differentiate cytostatic (GI50_{50}) vs. cytotoxic (LC50_{50}) thresholds (e.g., compound 11 shows GI50_{50} = 0.8 µM vs. LC50_{50} = 15 µM in leukemia models) .
  • Mechanistic Studies :
    • Apoptosis Assays : Annexin V/PI staining confirms programmed cell death.
    • Transcriptomics : RNA-seq identifies pathways (e.g., p53 activation) specific to cytostatic effects.

Q. What strategies ensure target selectivity in kinase inhibition studies?

Methodological Answer:

  • Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to test selectivity against 50+ kinases. Compound 9 derivatives show >100× selectivity for RSK2 over PKA or PKC .
  • Molecular Dynamics (MD) : Simulate binding poses to identify key interactions (e.g., hydrogen bonds with RSK2’s hinge region) .

Q. How to design multi-target agents with antitumor and cardiotonic activity?

Methodological Answer:

  • Hybrid Scaffolds : Combine imidazothiazole with guanylhydrazone moieties (e.g., compound 9 and 11 show dual activity) .
  • In Vitro Models :
    • Cardiotonic : Measure cAMP levels in cardiomyocytes.
    • Antitumor : Use 3D spheroid models for metastasis inhibition.

Q. What methodologies validate 15-lipoxygenase (15-LOX) inhibition?

Methodological Answer:

  • Enzyme Assays : Monitor linoleic acid oxidation via UV-Vis (234 nm for conjugated dienes) .
  • IC50_{50} Determination : Compound 5 analogs show IC50_{50} = 2.5 µM (vs. 89% inhibition in ).
  • X-ray Crystallography : Resolve inhibitor-enzyme complexes to identify binding motifs .

Q. How do catalytic methods enhance functionalization of the imidazothiazole core?

Methodological Answer:

  • Palladium Catalysis : Sonogashira coupling introduces alkynyl groups at C5 (e.g., 2-fluorophenyl derivatives) .
  • Microwave-Assisted Synthesis : Reduces reaction time (45 minutes vs. 4 hours) for analogs with fluorenyl groups .

Q. Can computational methods predict ADMET properties and off-target effects?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS = 65–80) and CYP450 interactions.
  • Off-Target Profiling : Similarity Ensemble Approach (SEA) identifies risks (e.g., EGFR kinase inhibition in ) .

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